

optimizing incubation time for ACP-5862 covalent inhibition

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Compound of Interest		
Compound Name:	ACP-5862	
Cat. No.:	B2622267	Get Quote

Technical Support Center: ACP-5862 Covalent Inhibition

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for **ACP-5862**, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and how does it inhibit BTK?

ACP-5862 is the major active metabolite of acalabrutinib, a second-generation BTK inhibitor.[1] [2][3] It functions as an irreversible covalent inhibitor by forming a specific bond with the cysteine residue at position 481 (Cys481) within the active site of the BTK enzyme.[1][3] This covalent modification leads to the sustained inhibition of BTK's kinase activity, which is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[3]

Q2: Why is optimizing the incubation time for ACP-5862 crucial for my experiments?

As a covalent inhibitor, the binding of **ACP-5862** to BTK is a time-dependent process. The inhibitory activity is not instantaneous and depends on both the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact).[4][5][6] Therefore, an insufficient incubation time can lead to an underestimation of its potency and efficacy. Conversely,







excessively long incubation times may not be necessary and could complicate experimental logistics. Optimizing the incubation time ensures that the covalent modification has reached a sufficient level for accurate and reproducible results in various assays.

Q3: What are the key kinetic parameters of ACP-5862?

ACP-5862 has a high affinity for BTK, with a reported IC50 of 5.0 nM.[7] While it shares a similar initial binding affinity (KI) with its parent compound, acalabrutinib, its rate of BTK inactivation (kinact) is approximately half that of acalabrutinib.[4] This indicates that while both compounds bind to BTK with similar initial strength, **ACP-5862** takes longer to form the covalent bond.

Q4: What factors can influence the optimal incubation time for ACP-5862?

Several factors can affect the rate of covalent inhibition and thus the optimal incubation time:

- Concentration of ACP-5862: Higher concentrations will generally lead to faster target engagement.
- Temperature: Enzymatic reactions, including covalent inhibition, are temperature-dependent.
 Experiments should be conducted at a consistent and reported temperature, typically 37°C for cellular assays.
- pH: The pH of the buffer system can influence the reactivity of the cysteine residue in BTK.
 Maintaining a stable physiological pH is recommended.
- Assay System: The choice of a biochemical (e.g., purified enzyme) versus a cellular assay
 will impact the required incubation time due to factors like cell permeability and the presence
 of competing intracellular molecules.

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
High variability in IC50 values between experiments.	Inconsistent incubation times.	Strictly adhere to a standardized pre-incubation time for all experiments. Consider performing a time-course experiment to determine the point of maximal inhibition.
Observed potency of ACP- 5862 is lower than expected.	Incubation time is too short for sufficient covalent bond formation.	Increase the pre-incubation time. Refer to the "Experimental Protocol for Determining Optimal Incubation Time" section below.
Difficulty distinguishing between covalent and non-covalent inhibition.	The experimental design does not account for the time-dependent nature of covalent binding.	Perform a "washout" experiment. After incubation with ACP-5862, wash the cells or beads to remove unbound inhibitor. If the inhibition persists, it confirms covalent binding.
Inconsistent results in cellular assays.	Cell density, passage number, or cell health may be variable.	Standardize cell culture conditions. Ensure cells are in the logarithmic growth phase and have high viability.

Quantitative Data Summary



Parameter	ACP-5862	Acalabrutinib	Reference
BTK IC50	5.0 nM	3 nM	[7]
BTK Inactivation Rate (kinact)	~Half of acalabrutinib	-	[4]
Initial Binding Affinity (KI)	Similar to acalabrutinib	-	[4]
Half-life (in vivo)	~3.5-6.9 hours	~1 hour	[3][8]
Protein Binding	98.6%	97.5%	[3][7]

Experimental Protocols Experimental Protocol for Determining Optimal Incubation Time

This protocol outlines a method to determine the optimal pre-incubation time for **ACP-5862** in a biochemical or cellular assay.

1. Materials:

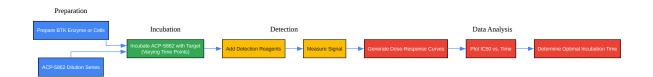
- ACP-5862 stock solution (in DMSO)
- Purified BTK enzyme or relevant cell line (e.g., Ramos B cells)
- Assay buffer or cell culture medium
- Detection reagents for the specific assay (e.g., ATP, substrate, antibodies)
- 96-well plates
- Incubator (37°C, 5% CO2 for cellular assays)
- Plate reader
- 2. Procedure:



- Prepare a dilution series of ACP-5862: Serially dilute the ACP-5862 stock solution to achieve a range of concentrations around the expected IC50 (e.g., 0.1 nM to 1000 nM).
- Set up the incubation time points: Design the experiment to include a range of pre-incubation times (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).
- Incubate ACP-5862 with the target:
 - Biochemical Assay: Add the diluted ACP-5862 to wells containing the purified BTK enzyme in assay buffer.
 - Cellular Assay: Add the diluted ACP-5862 to wells containing the cultured cells.
- Incubate for the designated time points: Place the plates in the incubator for the predetermined pre-incubation times.
- Initiate the detection reaction: After each pre-incubation period, add the necessary reagents to measure BTK activity or a downstream signaling event (e.g., substrate for a kinase assay, or a stimulus like anti-IgM for a cell-based assay).
- Measure the signal: Read the plate using the appropriate plate reader.
- Data Analysis:
 - For each pre-incubation time point, plot the percentage of inhibition against the log of the
 ACP-5862 concentration to generate a dose-response curve.
 - Calculate the IC50 value for each time point.
 - Plot the IC50 values against the pre-incubation time. The optimal incubation time is the point at which the IC50 value stabilizes (i.e., no longer significantly decreases with longer incubation).

Visualizations

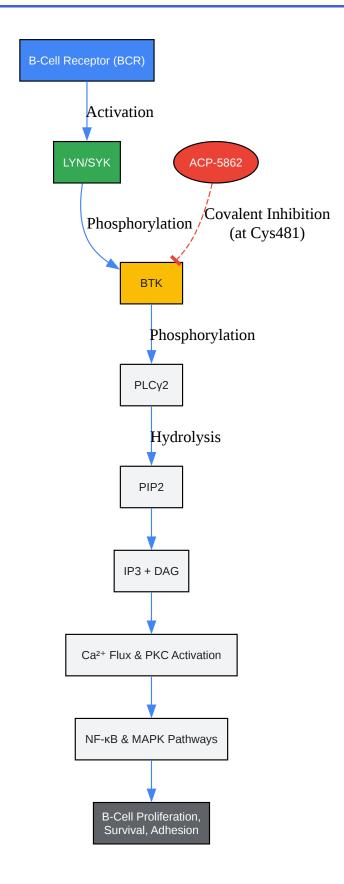




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Caption: Workflow for determining the optimal incubation time for ACP-5862.





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Caption: Simplified BTK signaling pathway and the point of inhibition by ACP-5862.



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